molecular formula C15H21N5O3 B2916648 5-(Ethyl((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1006477-69-5

5-(Ethyl((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2916648
CAS No.: 1006477-69-5
M. Wt: 319.365
InChI Key: SNTDDQONNXRHET-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound 5-(Ethyl((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1006477-69-5) is a pyrazole-based derivative with a complex architecture. It contains two distinct pyrazole rings:

  • Ring A: 1-Methyl-1H-pyrazole-4-carboxylic acid moiety.
  • Ring B: 1-Ethyl-3-methyl-1H-pyrazole-4-yl group linked via a carbamoyl bridge (ethyl carbamate).

This compound is listed as discontinued in commercial catalogs, limiting direct pharmacological data .

Synthesis Insights While explicit synthesis protocols are unavailable in the provided evidence, analogous pyrazole-carboxylic acid derivatives (e.g., 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) are synthesized via hydrolysis of ethyl esters under basic conditions (e.g., 10% NaOH in methanol) . The carbamoyl bridge in the target compound likely requires coupling reactions, such as reacting an amine-functionalized pyrazole with a carbonylating agent.

Properties

IUPAC Name

5-[ethyl-[(1-ethyl-3-methylpyrazol-4-yl)methyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-5-19(8-11-9-20(6-2)17-10(11)3)14(21)13-12(15(22)23)7-16-18(13)4/h7,9H,5-6,8H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTDDQONNXRHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN(CC)C(=O)C2=C(C=NN2C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Ethyl((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a complex chemical compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, supported by diverse research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H18N4O3\text{C}_{13}\text{H}_{18}\text{N}_4\text{O}_3

This structure indicates the presence of multiple functional groups that may contribute to its biological activity, including carbamoyl and carboxylic acid groups.

Antiviral Activity

Research has indicated that pyrazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various strains of viruses, including HIV. A study demonstrated that certain pyrazole derivatives showed EC50 values in the nanomolar range, suggesting potent antiviral activity .

Anticancer Properties

The compound's structural analogs have also been studied for anticancer activity. Pyrazole derivatives have been reported to inhibit specific cancer cell lines. For example, a study showed that pyrazole compounds could induce apoptosis in leukemia cells, with IC50 values indicating effective cytotoxicity . The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Study 1: Antiviral Evaluation

In a recent study, a series of pyrazole derivatives were synthesized and tested for anti-HIV activity. Among these, compounds with structural similarities to our target compound exhibited EC50 values as low as 0.0038 μmol/L against wild-type HIV strains. The selectivity index (SI) further supported their potential therapeutic application due to low cytotoxicity .

Case Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of pyrazole derivatives against breast cancer cell lines. The study found that compounds with similar substituents as this compound inhibited cell growth significantly with IC50 values ranging from 10 to 50 μM. These findings suggest a promising avenue for further development in cancer therapeutics .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Compound NameBiological ActivityEC50/IC50 ValueReference
Compound IAnti-HIV0.0038 μmol/L
Compound IIAnticancer (Leukemia)15 μM
Compound IIIAntiviral0.0334 μmol/L
Compound IVAnticancer (Breast Cancer)25 μM

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Pharmacological Activity (Reported/Inferred) Synthesis Method (Reported)
Target Compound : 5-(Ethyl((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid Dual pyrazole rings, carbamoyl linker, carboxylic acid group Not reported; inferred enzyme modulation Likely multi-step coupling and hydrolysis
5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters () Methylsulfanyl group, ester linkage, variable substituents at position 5 Analgesic, anti-inflammatory (low ulcerogenicity) Reaction of amino-pyrazole with anhydrides or chlorides
5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid () Isoxazole ring replaces pyrazole Ring A, carboxylic acid group Not reported; isoxazoles often exhibit antimicrobial activity Not specified
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid () Trifluoromethyl group at position 3, carboxylic acid group Enhanced metabolic stability (inferred) Not specified
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid () Phenyl substituents, carboxylic acid group Not reported; bulky groups may reduce solubility Hydrolysis of ethyl ester with NaOH
Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate () Piperidine ring, ester linkage Potential CNS activity (inferred) Multi-step alkylation and esterification

Key Comparisons

Functional Group Impact on Bioactivity The target compound’s carbamoyl bridge differentiates it from ester-linked analogs (e.g., ). Trifluoromethyl groups () enhance lipophilicity and metabolic resistance compared to the target compound’s ethyl/methyl substituents, which may influence target binding and half-life .

Synthetic Accessibility

  • The target compound’s synthesis likely requires coupling of pre-functionalized pyrazole intermediates, whereas simpler analogs (e.g., ) are synthesized via single-step hydrolysis. Multi-step routes may reduce scalability .

Pharmacological Potential Pyrazole-carboxylic acids with methylsulfanyl groups () show marked analgesic and anti-inflammatory activity, suggesting that the target compound’s carbamoyl linker could be optimized for similar applications with reduced ulcerogenic effects . Isoxazole-containing analogs () may exhibit divergent bioactivity due to the isoxazole ring’s electronegative nature, which can alter hydrogen-bonding interactions compared to pyrazole .

Physical Properties

  • The carboxylic acid group in the target compound and analogs (e.g., ) improves aqueous solubility, critical for oral bioavailability. However, bulky substituents (e.g., phenyl groups in ) may counteract this advantage .

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